molecular formula C5H13NO2 B2970772 2-(Aminomethyl)-2-methylpropane-1,3-diol CAS No. 208105-60-6

2-(Aminomethyl)-2-methylpropane-1,3-diol

Cat. No.: B2970772
CAS No.: 208105-60-6
M. Wt: 119.164
InChI Key: ORDSYPMMTHBAOG-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2-methylpropane-1,3-diol is an organic compound with the molecular formula C5H13NO2. It is a diol, meaning it contains two hydroxyl groups, and an aminomethyl group, which is a functional group consisting of a methyl group attached to an amino group. This compound is known for its versatility and is used in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Reduction of Keto Compounds: One common synthetic route involves the reduction of keto compounds such as 2-methyl-2-oxopropane-1,3-diol using reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Amination of Alcohols: Another method is the amination of alcohols, where 2-methylpropane-1,3-diol is reacted with ammonia or an amine derivative under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, the compound is often produced through catalytic hydrogenation of corresponding keto compounds or through amination reactions using specialized catalysts to improve yield and selectivity.

Types of Reactions:

  • Oxidation: The hydroxyl groups in this compound can be oxidized to form aldehydes or ketones.

  • Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.

  • Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various alkyl halides and strong acids can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Aldehydes, ketones, and carboxylic acids.

  • Reduction: Alcohols and amines.

  • Substitution: Amides, esters, and ethers.

Scientific Research Applications

2-(Aminomethyl)-2-methylpropane-1,3-diol is used in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It is utilized in the development of drugs and therapeutic agents due to its ability to interact with biological molecules.

  • Industry: It is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-2-methylpropane-1,3-diol exerts its effects depends on its specific application. In pharmaceuticals, it may interact with enzymes or receptors, modulating biological processes. The molecular targets and pathways involved can vary widely, but often include interactions with amino acids, nucleotides, or other small molecules.

Comparison with Similar Compounds

  • Aminomethyl Propanol: Similar in structure but lacks the additional hydroxyl group.

  • Isobutanol-2-amine: Another compound with an amino group attached to an isobutanol structure.

  • 2-Amino-2-methyl-1-propanol: Similar diol but with a different arrangement of functional groups.

Uniqueness: 2-(Aminomethyl)-2-methylpropane-1,3-diol is unique due to its combination of hydroxyl and amino groups, which allows for a wide range of chemical reactions and applications. Its ability to participate in both oxidation and reduction reactions makes it particularly versatile in synthetic chemistry.

Properties

IUPAC Name

2-(aminomethyl)-2-methylpropane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-5(2-6,3-7)4-8/h7-8H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDSYPMMTHBAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208105-60-6
Record name 2-(aminomethyl)-2-methylpropane-1,3-diol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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